Technical Analysis: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl Chloride
Technical Analysis: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl Chloride
[1]
Executive Summary
Compound: 3-(2,2-Difluoroethoxy)propane-1-sulfonyl chloride
Formula:
This technical guide analyzes 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride , a specialized fluorinated building block used primarily in medicinal chemistry and drug development.[1] As a sulfonyl chloride derivative featuring a fluorinated ether tail, this compound serves as a critical reagent for synthesizing sulfonamides—a pharmacophore found in antibiotics, diuretics, and anti-cancer agents.[1][3]
The molecule's strategic value lies in its 2,2-difluoroethoxy motif. This group acts as a lipophilic bioisostere, modulating the physicochemical properties (LogP, metabolic stability) of the final drug candidate without significantly altering steric bulk compared to non-fluorinated analogues.[1]
Chemical Identity & Structural Analysis[1][4][5][6]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride |
| Common Name | 3-(2,2-Difluoroethoxy)propylsulfonyl chloride |
| CAS Number | 1555211-53-4 |
| Molecular Formula | |
| SMILES | C(COCC(F)F)CS(=O)(=O)Cl |
| InChI Key | WMUFVWRPLSNSND-UHFFFAOYSA-N |
Structural Connectivity
The molecule consists of three distinct functional domains:
-
Reactive Head (
): An electrophilic sulfonyl chloride group susceptible to nucleophilic attack by amines (to form sulfonamides) or alcohols (to form sulfonates).[1] -
Linker (
): A flexible propyl chain that distances the fluorinated tail from the reactive center, preventing steric hindrance during coupling.[1] -
Fluorinated Tail (
): A difluoroethyl ether group.[1] The fluorine atoms withdraw electron density, lowering the basicity of the ether oxygen and increasing metabolic resistance against oxidative dealkylation (CYP450 enzymes).[1]
Physicochemical Properties[1][3][5][7]
Accurate molecular weight and physical state data are essential for stoichiometry calculations in synthesis.[1]
| Property | Value | Notes |
| Molecular Weight | 222.64 g/mol | Average mass |
| Monoisotopic Mass | 221.9929 Da | For Mass Spec (HRMS) |
| Physical State | Liquid | Typically colorless to pale yellow |
| Density | ~1.4 g/mL (Predicted) | Halogenated compounds are dense |
| Boiling Point | ~105°C at 1 mmHg | High vacuum required for distillation |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid ( |
Synthesis & Reactivity Profile[1][9]
Synthetic Route
The industrial preparation of this reagent typically follows a three-step sequence starting from commercially available 2,2-difluoroethanol.[1]
-
Etherification: 2,2-Difluoroethanol is reacted with allyl bromide under basic conditions (Williamson ether synthesis) to form the allyl ether intermediate.[1]
-
Thioacetate Addition: Radical addition of thioacetic acid to the alkene yields the thioester.[1]
-
Oxidative Chlorination: The thioester (or hydrolyzed thiol) is subjected to oxidative chlorination using Chlorine gas (
) or N-Chlorosuccinimide (NCS) in aqueous acetic acid to yield the final sulfonyl chloride.[1]
[4]
Reactivity & Handling[1]
-
Electrophilicity: The sulfur atom is highly electrophilic.[1] It reacts rapidly with primary and secondary amines in the presence of a base (e.g., TEA, DIPEA) to form stable sulfonamides.[1]
-
Hydrolysis: Upon exposure to atmospheric moisture, it degrades to 3-(2,2-difluoroethoxy)propane-1-sulfonic acid and HCl.[1]
-
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Applications in Drug Development[1][3][10][11]
Sulfonamide Synthesis
The primary application of this reagent is the introduction of the 3-(2,2-difluoroethoxy)propylsulfonyl moiety into drug scaffolds.[1] Sulfonamides are a "privileged structure" in medicinal chemistry, serving as:
-
Transition State Mimics: In protease inhibitors.[1]
-
Hydrogen Bond Acceptors: The sulfonyl oxygens interact with active site residues.[1]
The Fluorine Effect (Bioisosterism)
Replacing a standard propyl or ethoxypropyl group with this fluorinated variant offers specific advantages:
-
Metabolic Stability: The
group adjacent to the ether oxygen reduces the electron density on the oxygen, making the adjacent groups less susceptible to oxidative metabolism (O-dealkylation).[1] -
Lipophilicity Tuning: Fluorine increases lipophilicity (
), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
Experimental Protocol: General Sulfonamidation
Objective: Coupling
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.
-
Base Addition: Add TEA (2.0 mmol) and cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Add 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride (1.2 mmol) dropwise via syringe. Note: The reaction is exothermic.[3][5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC or LC-MS (Target Mass = Amine MW + 222.64 - 36.46 [HCl]).[1]
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.[1] -
Purification: Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
References
-
PubChem. (n.d.).[1][6] 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride (Compound).[1][2][6] National Library of Medicine.[1] Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2019). A continuous flow investigation of sulfonyl chloride synthesis. Royal Society of Chemistry.[1][5] Retrieved from [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. PubChemLite - 3-(2,2-difluoroethoxy)propane-1-sulfonyl chloride (C5H9ClF2O3S) [pubchemlite.lcsb.uni.lu]
